

exploring the chemical structure and properties of BRD7552

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An In-depth Technical Guide to the Core Chemical Structure and Properties of BRD7552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **BRD7552**, a small molecule identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1). PDX1 is a master transcription factor essential for pancreatic development and the function of mature β-cells.[1] [2][3] This document details the compound's mechanism of action, which involves the FOXA2-dependent epigenetic regulation of the PDX1 promoter.[2][4] Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

BRD7552 is a glucose-derived organic molecule identified through diversity-oriented synthesis. [2][4] Its structure and properties are summarized below. It is important for researchers to note that two CAS numbers, 1137359-47-7 and 1570067-44-5, are frequently associated with this compound in various databases.[2]

Table 1: Chemical Identifiers and Properties of **BRD7552**



Property	Value
IUPAC Name	ethyl 4-({[({(2R,3R,4S,5R,6S)-4,5-bis[(1,3-benzodioxol-5-ylcarbamoyl)oxy]-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl}oxy)carbonyl]amino}benzoate)[2][3]
Chemical Formula	C33H33N3O15[2][5]
Molecular Weight	711.6 g/mol [2][5]
CAS Number	1137359-47-7, 1570067-44-5[2]
Appearance	Crystalline solid[5]
Solubility	DMSO: ≥71.2 mg/mL; Ethanol: 10 mg/mL; DMF: 25 mg/mL[3][5]
SMILES	CCOC(=0)c1ccc(cc1)NC(=0)O[C@H]1 INVALID-LINK O[C@@H]1CO)OC(=0)Nc1cc2OCOc2cc1">C @HOC(=0)Nc1cc2OCOc2cc1[2]

Biological Activity and Mechanism of Action

BRD7552 was discovered through a high-throughput screen of over 60,000 compounds for its ability to induce the expression of key pancreatic transcription factors.[1][4]

Induction of PDX1 Expression

The primary biological activity of **BRD7552** is the potent, dose- and time-dependent induction of PDX1 mRNA and protein expression.[1][4][6] This effect has been observed in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells.[4][7] Prolonged treatment with **BRD7552** also leads to the downstream expression of insulin.[3][4][6]

FOXA2-Dependent Mechanism

The activity of **BRD7552** is critically dependent on the presence of the pioneer transcription factor Forkhead Box A2 (FOXA2).[1][2][4] Studies have shown that the knockdown of FOXA2



completely abolishes the **BRD7552**-mediated induction of PDX1, positioning FOXA2 as a key upstream effector in the compound's mechanism of action.[2][4][8]

Epigenetic Regulation

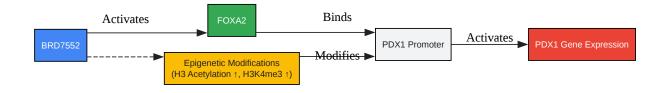
BRD7552 induces epigenetic changes at the PDX1 promoter that are consistent with transcriptional activation.[4][6] Treatment with the compound leads to an increase in histone H3 acetylation and H3 lysine 4 trimethylation (H3K4me3), both established markers of active chromatin.[2][4] Conversely, it decreases levels of H3 lysine 9 trimethylation (H3K9me3), a marker associated with transcriptional repression.[2][6]

Stereospecificity

The biological activity of **BRD7552** is highly stereospecific. Its stereoisomer, BRD0749, demonstrates significantly weaker effects on PDX1 expression, indicating that the specific three-dimensional configuration of **BRD7552** is crucial for its function.[4][8]

Signaling Pathway

The proposed mechanism of action for **BRD7552** involves the activation of the transcription factor FOXA2, which leads to epigenetic remodeling at the PDX1 promoter and subsequent gene expression.



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Proposed mechanism of BRD7552 action.

Quantitative Data Summary

The efficacy of **BRD7552** has been quantified in the PANC-1 human pancreatic cell line. The data demonstrates a clear dose- and time-dependent relationship for the induction of PDX1 mRNA.



Table 2: Dose-Dependent Effect of BRD7552 on PDX1 mRNA Expression[1]

BRD7552 Concentration (μM)	Fold Change in PDX1 Expression (Mean ± SD)
0 (DMSO)	1.0 ± 0.1
1	2.5 ± 0.3
2.5	4.8 ± 0.5
5	8.2 ± 0.9
10	12.5 ± 1.3
PANC-1 cells were treated for 5 days. Data is relative to DMSO-treated control cells.	

Table 3: Time-Course of BRD7552-Induced PDX1 mRNA Expression[1]

Treatment Duration (Days)	Fold Change in PDX1 Expression (Mean ± SD)
3	3.5 ± 0.4
5	8.1 ± 0.7
9	10.3 ± 1.1
PANC-1 cells were treated with 5 μM BRD7552.	

Data is relative to DMSO-treated control cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of BRD7552.

Cell Culture and BRD7552 Treatment

This protocol outlines the procedure for culturing and treating PANC-1 cells with BRD7552.



- Cell Line: PANC-1 (human pancreatic carcinoma).[9]
- Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.[7][9]
- Cell Seeding: Seed 2 x 10⁵ PANC-1 cells per well in 6-well plates. Allow cells to attach by incubating overnight.[1][7]
- Compound Preparation: Prepare a stock solution of BRD7552 in DMSO (e.g., 10 mM).[9]
- Treatment: On the day of the experiment, dilute the **BRD7552** stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10 μM). Prepare a vehicle-only control using an equivalent volume of DMSO.[1]
- Incubation: Remove the old medium from the cells and add 2 mL of the prepared media containing BRD7552 or DMSO. Incubate for the desired duration (e.g., 3, 5, or 9 days). For longer experiments, replace the medium with fresh compound-containing medium every 2-3 days.[1][7]

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of relative PDX1 mRNA levels.

- RNA Isolation: Following treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's protocol.
 [4][9]
- cDNA Synthesis: Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., High Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with an RNase inhibitor.[4][10]
- qPCR Reaction: Set up qPCR reactions in a 384-well plate using a SYBR Green-based master mix.[4][10]
- Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C



for 1 minute (annealing/extension).[1][10] Include a melt curve analysis to verify product specificity.

 Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in PDX1 expression relative to a housekeeping gene (e.g., GAPDH) and the DMSO-treated control.[1]

Western Blot for Protein Level Analysis

This protocol is for assessing PDX1 protein levels.

- Protein Extraction: Following treatment, wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against PDX1 and a loading control (e.g., β-actin) overnight at 4°C.[9]
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

Chromatin Immunoprecipitation (ChIP)

This protocol is used to investigate epigenetic modifications at the PDX1 promoter.

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.[10][11]
- Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of approximately 200-500 bp.[9]



- Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the target of interest (e.g., H3K4me3, H3K9me3, FOXA2) or a control IgG. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[9][10]
- Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
- Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the co-precipitated DNA.[9]
- Analysis: Analyze the enrichment of specific DNA sequences (e.g., regions of the PDX1 promoter) by qPCR.[2]

Experimental Workflows

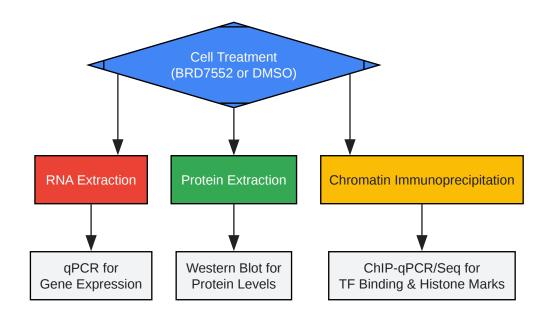
Visualizing the experimental process is key to understanding the logical flow from cell treatment to data interpretation.



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qPCR workflow for PDX1 expression analysis.





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General workflow for downstream target evaluation.

Conclusion

BRD7552 is a valuable small molecule tool for studying the regulation of PDX1 and its role in pancreatic cell fate.[2] Its ability to induce PDX1 expression through a FOXA2-dependent epigenetic mechanism highlights the potential for chemical probes to modulate cellular reprogramming and differentiation pathways.[2][4] The protocols and data presented in this guide provide a robust framework for researchers to investigate the effects of BRD7552 and similar compounds on gene expression, paving the way for deeper insights into pancreatic biology and potential therapeutic strategies for diabetes.[1] Future research will likely focus on identifying the direct intracellular target of BRD7552 to fully elucidate its mechanism of action. [2]

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